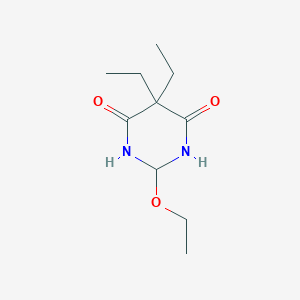
2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This compound features a pyrimidine ring with ethoxy and diethyl substituents, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and typically requires heating to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Biginelli reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The ethoxy and diethyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive dihydropyrimidines.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione would depend on its specific interactions with biological targets. Typically, dihydropyrimidines can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5,5-dimethyldihydropyrimidine-4,6(1H,5H)-dione
- 2-Methoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione
- 2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-trione
Uniqueness
2-Ethoxy-5,5-diethyldihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and diethyl groups can lead to distinct interactions with biological targets compared to other similar compounds.
Properties
CAS No. |
112498-90-5 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-ethoxy-5,5-diethyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H18N2O3/c1-4-10(5-2)7(13)11-9(15-6-3)12-8(10)14/h9H,4-6H2,1-3H3,(H,11,13)(H,12,14) |
InChI Key |
CFEJNHAQXGZAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(NC1=O)OCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















